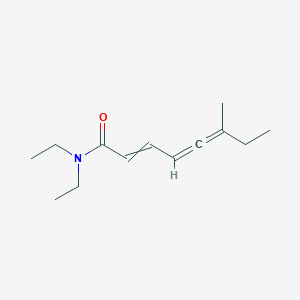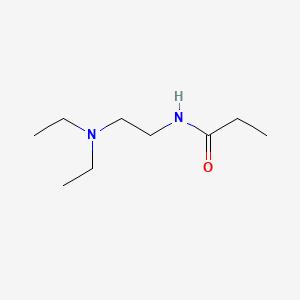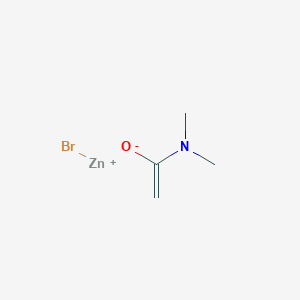![molecular formula C13H14O4 B14515526 Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate CAS No. 62558-68-3](/img/structure/B14515526.png)
Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is known for its potential biological activities, including urease inhibition, which makes it of interest in various scientific research fields .
Méthodes De Préparation
The synthesis of Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate typically involves the condensation reaction between ethyl acetoacetate and salicylaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst. The reaction mixture is refluxed for several hours, and the product is then purified by recrystallization .
Analyse Des Réactions Chimiques
Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Applications De Recherche Scientifique
Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: The compound has been studied for its urease inhibitory activity, which is important in the treatment of infections caused by urease-producing bacteria.
Medicine: Due to its potential biological activities, it is being explored for its therapeutic applications, including antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate involves its interaction with biological targets such as enzymes. For instance, its urease inhibitory activity is attributed to its ability to bind to the active site of the urease enzyme, thereby preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria .
Comparaison Avec Des Composés Similaires
Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate can be compared with other Schiff bases and similar compounds such as:
2-[(2-hydroxyphenyl)methylidene]aminoethylphenol: Another Schiff base with similar urease inhibitory activity.
2-[(2-hydroxyphenyl)methylidene]amino-2,3-dihydroquinazolin-4(1H)-one: Known for its antibacterial and antifungal properties.
2-[(2-hydroxyphenyl)methylidene]amino-1,3-thiazole-4-carboxylate: Exhibits significant antibacterial potential .
This compound stands out due to its unique combination of chemical structure and biological activities, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
62558-68-3 |
|---|---|
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H14O4/c1-3-17-13(16)11(9(2)14)8-10-6-4-5-7-12(10)15/h4-8,15H,3H2,1-2H3 |
Clé InChI |
GZFRHJPONRZEKP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=CC=CC=C1O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


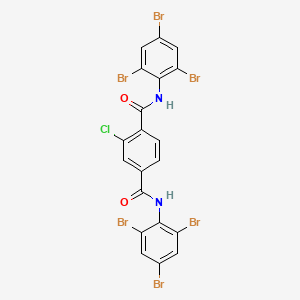
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)
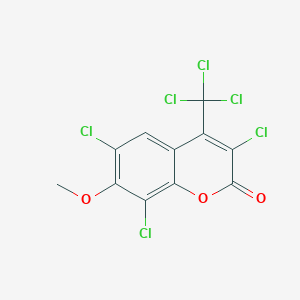
![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)
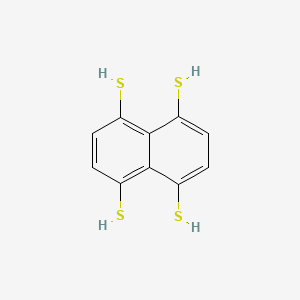
![4-[(4-Methylphenyl)ethynyl]benzonitrile](/img/structure/B14515480.png)
![N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515493.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one](/img/structure/B14515501.png)
![1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one](/img/structure/B14515504.png)
![N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14515510.png)
